Terbium oxalate hydrate

Description

Contextualization within Lanthanide Coordination Chemistry and Rare Earth Compounds

Terbium (Tb) is a member of the lanthanide series, a group of elements known for their complex coordination chemistry and distinct spectroscopic and magnetic properties stemming from their 4f electrons. iucr.orgamericanelements.com Terbium compounds, including terbium oxalate (B1200264) hydrate (B1144303), are notable for their strong green luminescence, making them valuable in various optical applications. samaterials.comresearchgate.net The coordination chemistry of lanthanides like terbium is characterized by high and variable coordination numbers and a preference for oxygen-donating ligands, such as the oxalate anion. nih.govacs.org The hydrated form of terbium oxalate, often a decahydrate (B1171855) (Tb₂(C₂O₄)₃·10H₂O), is a common starting material for the synthesis of other terbium compounds and materials. wikipedia.orgereztech.com

Significance of Oxalate Ligands in Metal-Organic Frameworks and Coordination Polymers Research

The oxalate anion (C₂O₄²⁻) is a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.org Its ability to act as a bridging ligand, connecting multiple metal centers, is crucial for forming extended one-, two-, or three-dimensional structures. iucr.orgnih.gov In terbium-based systems, the oxalate ligand not only facilitates the formation of robust frameworks but also plays a role in sensitizing the characteristic green luminescence of the Tb³⁺ ion through an "antenna effect," where the ligand absorbs energy and transfers it to the metal center. researchgate.netunam.mx The structural rigidity and connectivity provided by oxalate ligands can also influence the magnetic properties and thermal stability of the resulting materials. iucr.orgnih.gov

Historical Perspectives and Foundational Studies on Terbium-Oxalate Systems

The study of rare earth oxalates dates back to the early days of separating and characterizing lanthanide elements. wikipedia.org Oxalate precipitation has historically been a key step in the separation of rare earth elements from mineral ores. wikipedia.org Foundational studies on the thermal decomposition of rare earth metal oxalates, including terbium oxalate, were conducted to understand their thermal stability and the pathway to forming pure oxides. wikipedia.orgacs.org These early investigations established that heating terbium oxalate hydrate leads to the sequential loss of water molecules, followed by decomposition of the anhydrous oxalate to form terbium oxides, such as Tb₄O₇. wikipedia.orgchemeurope.com These foundational thermal analysis studies provided the basis for producing terbium oxides for various applications.

Current State-of-the-Art and Emerging Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its potential in advanced applications. A significant focus is on its luminescent properties for use in phosphors for LEDs, displays, and as fluorescent probes. samaterials.comresearchgate.netchembk.com The intense green emission of terbium oxalate is a key characteristic being optimized. researchgate.net Researchers are investigating the synthesis of terbium oxalate at the nanoscale to enhance its luminescent efficiency and explore quantum confinement effects. wikipedia.orgacs.org

Another emerging trajectory is the use of this compound as a precursor for creating other advanced materials. cymitquimica.comstanfordmaterials.com Its controlled thermal decomposition allows for the synthesis of terbium oxides with specific morphologies and properties for applications in catalysis and electronic materials. chemeurope.comstanfordmaterials.com Furthermore, terbium oxalate is being incorporated into more complex structures, such as mixed-ligand MOFs, to develop materials with tailored functionalities, including chemical sensing and catalysis. acs.orgresearchgate.netacs.org For instance, a terbium-fluoride-oxalate framework has shown promise as a sensor for chromate (B82759) ions and as a catalyst for CO₂ conversion. researchgate.net

Detailed Research Findings

Recent studies have provided in-depth characterization of terbium oxalate and related systems, revealing key structural and photoluminescent properties.

Crystallographic and Structural Data

The crystal structure of lanthanide oxalates, including terbium oxalate decahydrate, has been determined to be monoclinic. nih.govacs.org These compounds form layered honeycomb structures. acs.org

Table 1: Crystallographic Data for a Mixed-Ligand Terbium(III) Coordination Polymer

| Parameter | Value |

|---|---|

| Formula | [Tb(CHO₂)(C₂O₄)]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Number | 9 |

| Topology | fcu |

Data sourced from a study on a mixed-ligand terbium(III) coordination polymer containing oxalate and formate (B1220265) ligands. iucr.org

Photoluminescence Properties

The photoluminescence of terbium oxalate is characterized by strong emission in the green region of the visible spectrum, corresponding to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. acs.org

Table 2: Luminescence Characteristics of Terbium Oxalate Systems

| Property | Value |

|---|---|

| Strongest Emission Peak | ~547 nm (⁵D₄ → ⁷F₅) |

| Other Emission Peaks | 491 nm (⁵D₄ → ⁷F₆), 587 nm (⁵D₄ → ⁷F₄), 623 nm (⁵D₄ → ⁷F₃) |

| Luminescence Lifetime (τ) | 0.81 ms (B15284909) - 0.85 ms |

Data compiled from studies on terbium oxalate nanocrystals and a terbium oxalatophosphonate complex. researchgate.netacs.org

Thermal Stability

Thermogravimetric analysis (TGA) shows that terbium oxalate hydrates lose their water molecules upon heating, followed by the decomposition of the anhydrous salt at higher temperatures. acs.org A mixed-ligand terbium(III) coordination polymer was found to be thermally stable up to 623 K. iucr.org Another terbium oxalatophosphonate complex showed stability up to 234 °C after the initial loss of water molecules. acs.org

Structure

3D Structure of Parent

Properties

CAS No. |

58176-68-4 |

|---|---|

Molecular Formula |

C6H2O13Tb2 |

Molecular Weight |

599.92 g/mol |

IUPAC Name |

oxalate;terbium(3+);hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Tb/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |

InChI Key |

MRKLREZIHCKGJG-UHFFFAOYSA-H |

SMILES |

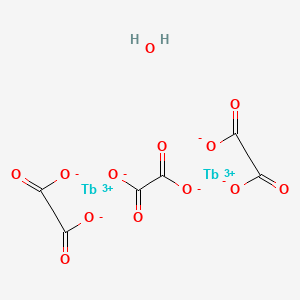

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Tb+3].[Tb+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Tb+3].[Tb+3] |

Origin of Product |

United States |

Methodological Advancements in the Synthesis and Crystallization of Terbium Oxalate Hydrate

Hydrothermal and Solvothermal Synthesis Techniques for Crystalline Phases

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials by conducting reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures within a sealed vessel known as an autoclave. While simple lanthanide oxalates like terbium oxalate (B1200264) hydrate (B1144303) are typically prepared under ambient conditions via precipitation, these more intensive techniques are employed to generate more complex, crystalline oxalate-containing frameworks. nih.govrsc.org

In hydrothermal synthesis, researchers have successfully created complex crystalline structures by incorporating additional ligands. For instance, stable 2D terbium oxalatophosphonates have been obtained by reacting terbium chloride, oxalic acid, and a phosphonic acid ligand in water at 120 °C for several days. acs.orgnih.gov Similarly, hydrazinium (B103819) lanthanide oxalates, including cerium and neodymium analogues, have been synthesized hydrothermally at 150 °C, yielding three-dimensional anionic frameworks. rsc.org These methods demonstrate that while not typical for producing pure terbium oxalate hydrate, hydrothermal routes are invaluable for creating novel, crystalline terbium-oxalate-based coordination polymers with unique structural and functional properties.

Solvothermal techniques, which replace water with other solvents, have also been used to create terbium-containing crystalline phases, such as terbium carbonate frameworks and metal-organic frameworks (MOFs). nrct.go.thmdpi.comtci-thaijo.org The choice of solvent and other reaction parameters in these methods is critical in directing the final crystal structure.

Controlled Precipitation Approaches and Factors Influencing Morphology

Controlled precipitation is the most common and extensively studied method for synthesizing this compound. The morphology of the resulting crystals—their size, shape, and dimensionality—is highly dependent on the precise conditions of the precipitation process. Researchers manipulate these conditions to produce materials with desired properties.

A significant advancement in this area is the use of homogeneous precipitation . This technique avoids the rapid, uncontrolled precipitation that occurs when reagents are mixed directly. Instead, the precipitating agent (oxalate) is generated slowly and uniformly throughout the solution by a chemical reaction, typically the thermal decomposition of a precursor like oxamic acid. acs.orgnih.gov This slow generation maintains a low level of supersaturation, favoring the growth of larger, well-developed, and more ordered microcrystals over the rapid formation of many small nuclei. nih.gov One study detailed a method of heating a mixture of a lanthanide nitrate (B79036) and oxamic acid at 85 °C for approximately 7 hours to produce high-quality crystals. nih.govacs.org

The morphology of lanthanide oxalate precipitates is sensitive to several factors, as observed in studies on terbium and analogous elements like cerium and europium. acs.orgresearchgate.net

| Factor | Effect on Morphology and Particle Size |

| Precipitation Method | Homogeneous precipitation (e.g., from oxamic acid) yields larger, well-developed microcrystals. Heterogeneous (direct mixing) precipitation often results in smaller, less uniform microcrystalline powders. nih.govnih.gov |

| pH / Acidity | The pH of the reaction medium significantly influences the final product. Lower pH (more acidic conditions) can lead to different crystal shapes. For example, in cerium oxalate synthesis, needle-shaped crystals were obtained in the presence of 30% HNO3, while more well-developed hexagonal crystals formed with 100% HNO3. researchgate.net |

| Solvent | The choice of solvent system can dramatically alter crystal morphology. Studies on cerium oxalate in low-water, nanostructured solvents (e.g., water/propanediol/octanol mixtures) have shown a huge potential for controlling the final shape of the powder. researchgate.net |

| Mixing & Reagent Addition | The rate of mixing and the order of reagent addition can modify and control the morphology of the precipitate. acs.org Advanced techniques like microchannel reactors offer precise control over mixing, enabling the continuous production of particles with a narrow size distribution. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to make chemical processes more environmentally benign, energy-efficient, and sustainable.

The traditional precipitation method itself has inherent green advantages, as it is often conducted in water, an inexpensive and non-toxic solvent, and is based on a simple, efficient reaction. nih.govacs.org However, recent advancements have focused on further improving the sustainability of the process.

Microwave-Assisted Synthesis: This is a prominent green chemistry technique that has been successfully applied to produce this compound. By using microwave irradiation to heat the reaction mixture, this method offers several advantages over conventional heating:

Speed: Reactions can be completed in minutes rather than hours.

Energy Efficiency: It involves direct heating of the reactants, avoiding the need to heat the entire reaction vessel, thus saving energy. scispace.com

Enhanced Control: It allows for the synthesis of uniform nanocrystals with controlled particle size. researchgate.netdaneshyari.com

Mechanochemical Synthesis: This solvent-free or low-solvent technique involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions. While detailed studies specifically on terbium oxalate are limited, mechanochemical routes have been explored for the synthesis of related luminescent coordination polymers and MOFs, highlighting a potential pathway for a cleaner, more sustainable production method that minimizes solvent waste. acs.orgroyalsocietypublishing.org

These sustainable routes not only reduce the environmental footprint but can also lead to materials with improved properties, such as the ultrafine nanocrystals produced via microwave-assisted methods. researchgate.net

Influence of Reaction Parameters (e.g., pH, Temperature, Stoichiometry) on Product Purity and Hydration State

The precise control of reaction parameters is fundamental to obtaining this compound with high purity and a specific, consistent hydration state. The most common and stable form is terbium(III) oxalate decahydrate (B1171855), Tb₂(C₂O₄)₃·10H₂O.

Hydration State and Crystal Structure: Systematic studies across the lanthanide series have shown that the lighter lanthanides, from Lanthanum to Holmium, typically form isomorphous decahydrates. nih.gov Terbium oxalate decahydrate crystallizes in the monoclinic system with the P2₁/c space group. nih.govresearchgate.net This structure features terbium ions coordinated by both oxalate groups and water molecules, with additional water molecules present as free molecules within the crystal lattice. nih.govresearchgate.net The number of water molecules, however, can be highly dependent on the synthesis and especially the drying conditions used. nih.gov

Influence of Key Parameters:

| Parameter | Influence on Purity and Hydration | Research Findings |

| pH | Affects precipitation efficiency and purity. | The precipitation efficiency of rare earth oxalates is strongly dependent on pH; efficiency increases significantly as pH rises from acidic toward neutral. researchgate.netmdpi.com However, excessively high pH must be avoided to prevent the co-precipitation of terbium hydroxide, which would contaminate the final product. |

| Temperature | Influences reaction kinetics, solubility, and crystal growth. | For many rare earth oxalates, the precipitation reaction is exothermic, meaning that increasing the temperature can actually decrease the recovery yield by increasing the solubility of the oxalate salt. researchgate.net Temperature also affects the kinetics of crystal growth, with higher temperatures (e.g., 85-100 °C) used in homogeneous precipitation to control the decomposition of the oxalate source. acs.orgnih.gov |

| Stoichiometry | Determines the completeness of the reaction and product purity. | Using a stoichiometric excess of the precipitating agent, oxalic acid, is crucial to ensure the complete precipitation of terbium ions from the solution, maximizing yield and purity. researchgate.net The molar ratio of reactants has also been shown to affect the dispersion of the final particles. |

Crystallographic Data for Terbium(III) Oxalate Decahydrate

| Property | Value |

|---|---|

| Chemical Formula | Tb₂(C₂O₄)₃·10H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Number (Tb³⁺) | 9 |

Data sourced from studies on isomorphous lanthanide oxalate series. nih.gov

Synthesis of Nanocrystalline and Microcrystalline Forms of this compound

The ability to synthesize this compound in either nanocrystalline or microcrystalline form is crucial, as the particle size dictates many of its functional properties, particularly its performance in luminescent applications.

Nanocrystalline Synthesis: Nanocrystalline this compound, with particle sizes typically in the range of 2-50 nm, is most effectively produced using rapid synthesis techniques. The premier method is microwave-assisted co-precipitation . researchgate.netdaneshyari.com In a typical procedure, aqueous solutions of a terbium salt (e.g., terbium(III) chloride) and oxalic acid are mixed and subjected to microwave irradiation for a short period. wikipedia.org This rapid and uniform heating promotes fast nucleation and limits crystal growth, resulting in the formation of ultrafine nanophosphors of terbium oxalate decahydrate with a narrow size distribution. researchgate.netresearchgate.net These nanocrystals are of particular interest due to their potential for enhanced luminescent properties.

Microcrystalline Synthesis: The synthesis of larger, well-defined microcrystals (typically several micrometers in size) requires slower, more controlled crystallization conditions. The most successful approach is homogeneous precipitation , as described previously. By slowly generating the oxalate precipitant through the thermal decomposition of oxamic acid at elevated temperatures (e.g., 85-100 °C), the rate of crystal growth is favored over nucleation. nih.gov This process allows for the formation of well-developed, high-quality microcrystals suitable for applications where larger particle sizes are advantageous or for fundamental single-crystal X-ray diffraction studies. nih.govacs.org The hydro silica (B1680970) gel method , where reactants diffuse slowly through a gel medium to react, has also been employed to grow larger single crystals. researchgate.net

Comparison of Synthesis Methods for Different Crystal Sizes

| Synthesis Method | Typical Product Size | Key Advantages |

| Microwave-Assisted Co-precipitation | Nanocrystalline (2-5 nm) | Rapid synthesis, high energy efficiency, uniform particle size. researchgate.netdaneshyari.com |

| Homogeneous Precipitation | Microcrystalline (>1 µm) | Produces large, well-developed, high-quality crystals. nih.gov |

| Hydro Silica Gel Diffusion | Crystalline / Microcrystalline | Allows for slow growth of high-quality single crystals. researchgate.net |

Advanced Crystallographic and Structural Elucidation of Terbium Oxalate Hydrate Phases

Single-Crystal X-ray Diffraction for Determining Atomic Connectivity and Coordination Environments

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For terbium oxalate (B1200264) hydrate (B1144303), this technique has been crucial in elucidating the atomic connectivity and the coordination environment of the terbium(III) ion.

Studies have shown that terbium oxalate decahydrate (B1171855), a common phase, crystallizes in the monoclinic crystal system with the space group P2₁/c. nih.govacs.orgresearchgate.net In this structure, each terbium(III) ion is nine-coordinated. nih.govacs.orgresearchgate.net The coordination sphere is composed of nine oxygen atoms, creating a distorted tricapped trigonal prismatic geometry. nih.govacs.org Six of these oxygen atoms are from three bidentate oxalate groups, and the remaining three are from coordinated water molecules. nih.govresearchgate.net The chemical formula can be represented as [Tb₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating that six water molecules are directly bound to the terbium ions, while another four are lattice water molecules held within the crystal structure by hydrogen bonds. nih.govacs.org

In a different mixed-ligand system involving formate (B1220265), the terbium(III) ion was also found to be nine-coordinated, but in this case, by oxygen atoms from oxalate and formate ligands. nih.goviucr.org This highlights the versatility of terbium's coordination chemistry. The structure of terbium oxalate is characterized by the formation of six-membered rings of terbium ions connected by the oxalate ligands, which then stack to form a layered structure. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Terbium Oxalate Decahydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govacs.orgresearchgate.net |

| Space Group | P2₁/c | nih.govacs.orgresearchgate.net |

| Formula | [Tb₂(C₂O₄)₃(H₂O)₆]·4H₂O | nih.govacs.org |

| Coordination No. | 9 | nih.govacs.org |

| Coordination Geo. | Distorted tricapped trigonal prism | nih.govacs.org |

Powder X-ray Diffraction for Phase Identification, Purity Assessment, and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential tool for the routine characterization of polycrystalline materials like terbium oxalate hydrate. It is primarily used for phase identification, assessing the purity of a synthesized sample, and studying polymorphism.

The PXRD pattern of a synthesized this compound can be compared to standard patterns from crystallographic databases to confirm its identity. researchgate.netdaneshyari.com For instance, the PXRD pattern for terbium oxalate decahydrate is consistent with the monoclinic P2₁/c space group determined from single-crystal data. researchgate.net This technique is crucial for verifying that the desired phase has been synthesized, as the hydration number can vary depending on the synthesis and drying conditions. nih.govacs.org

Polymorphism, the existence of multiple crystalline forms, is a known phenomenon in lanthanide oxalates. The transition between decahydrate and hexahydrate structures is observed across the lanthanide series. nih.govacs.org While terbium typically forms a decahydrate, elements like dysprosium and holmium can crystallize in both decahydrate and hexahydrate forms, marking a transition point in the series. nih.govacs.org PXRD is instrumental in identifying which polymorph or hydrate is present in a given sample. nih.govnih.gov For example, it has been used to confirm the crystal system of nanophosphors of terbium oxalate decahydrate as monoclinic with the P2₁/c space group. researchgate.net

Neutron Diffraction Studies for Locating Hydrogen Atom Positions and Hydration Networks

While X-ray diffraction is excellent for locating heavier atoms, it struggles to precisely determine the positions of light atoms like hydrogen due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons. stfc.ac.uk This makes it an ideal technique for accurately locating hydrogen atoms in the water molecules and hydroxyl groups within the this compound structure.

Investigating the Influence of Hydration State on Crystal Packing and Extended Structures

The number of water molecules in the crystal lattice—the hydration state—has a profound impact on the crystal packing and the resulting extended structure of lanthanide oxalates. nih.govfigshare.com The lanthanide series exhibits a structural transition related to the decreasing ionic radii, a phenomenon known as lanthanide contraction.

Lighter lanthanides, from lanthanum to terbium, typically form isostructural decahydrates ([Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O) with a monoclinic P2₁/c structure. nih.govacs.org In this structure, the larger ionic size allows for a coordination number of 9. The extended structure consists of layers of lanthanide ions linked by oxalate ligands, with coordinated and lattice water molecules occupying the space within and between these layers. researchgate.net

Comparative Crystallographic Analysis with Other Lanthanide Oxalate Hydrates

A comparative analysis of the crystal structures of this compound with other members of the lanthanide series reveals systematic trends governed by the lanthanide contraction. Two main isomorphous series are identified for lanthanide oxalate hydrates prepared under ambient conditions. nih.govacs.org

Decahydrates (La to Tb/Ho): These compounds, including terbium oxalate decahydrate, are monoclinic (space group P2₁/c). The lanthanide ion is nine-coordinated. As one moves across the series from lanthanum to terbium, there is a near-linear decrease in the 'a' and 'c' lattice parameters, while the 'b' parameter remains relatively constant, reflecting the decreasing ionic radius. nih.gov

Hexahydrates (Ho/Er to Lu): These compounds crystallize in a triclinic system (space group P-1) and feature eight-coordinate lanthanide ions. nih.govacs.org

The structural framework for both series consists of a layered honeycomb structure built from the lanthanide ions and bridging oxalate ligands. nih.govacs.org The primary difference lies in the number of coordinated water molecules and the way these layers are packed, which is a direct consequence of the size of the lanthanide ion. Terbium oxalate sits (B43327) within the first series, sharing its structural motif with other light lanthanides like cerium, neodymium, and gadolinium. nih.govresearchgate.net

Table 2: Comparison of Lanthanide Oxalate Hydrate Structures

| Lanthanide Group | Typical Hydration | Crystal System | Space Group | Ln³⁺ Coordination No. |

|---|---|---|---|---|

| Light (La-Tb) | Decahydrate | Monoclinic | P2₁/c | 9 |

| Heavy (Er-Lu) | Hexahydrate | Triclinic | P-1 | 8 |

Computational Methods for Crystal Structure Prediction and Refinement

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental crystallographic data. researchgate.netmpg.de These techniques can be used for several purposes in the study of this compound.

Crystal Structure Prediction: Algorithms for crystal structure prediction can generate an ensemble of possible crystal structures based on the molecular formula. The most stable structures can then be ranked by their calculated lattice energies, providing a powerful tool for identifying potential polymorphs. science.gov

Structure Refinement: DFT calculations can be used to optimize and refine crystal structures obtained from experimental methods like PXRD. By minimizing the total energy of the crystal, a more accurate and energetically favorable atomic arrangement can be achieved. researchgate.net

Understanding Properties: Computational models can help elucidate the relationship between the crystal structure and the material's properties. For example, time-dependent DFT (TD-DFT) can be used to calculate the energies of ligand-to-metal charge transfer states, which is crucial for understanding the luminescent properties of terbium complexes. acs.orgresearchgate.net While specific DFT studies on this compound itself are not detailed in the search results, the methodologies have been successfully applied to similar lanthanide complexes and other molecular crystals, demonstrating their potential for providing deeper insights into bonding, electronic structure, and thermochemistry. researchgate.netmpg.deacs.org

Comprehensive Spectroscopic Investigations of Terbium Oxalate Hydrate

Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the coordination environment of the terbium(III) ion and the nature of the ligand-metal bond. These analyses confirm the presence of the oxalate (B1200264) ligand and water of crystallization within the structure. researchgate.netuniv-perp.fr

The spectra are characterized by vibrational modes of the oxalate (C₂O₄²⁻) anion, water molecules, and the Tb-O bonds. The oxalate ion's vibrations are particularly sensitive to its coordination mode. In studies of various metal oxalates, the symmetric C-O stretching vibration is a key diagnostic peak. For instance, in natroxalate, this band appears at 1456 cm⁻¹, while in moolooite and glushinskite, it is found at 1489 cm⁻¹ and 1471 cm⁻¹, respectively. qut.edu.au The positions of these bands in terbium oxalate hydrate (B1144303), when compared to the free oxalate ion, indicate a strong interaction between the carboxylate oxygen atoms and the Tb³⁺ ion. This shift is characteristic of the formation of coordination bonds.

FTIR and Raman spectra also display bands corresponding to the O-H vibrations of the hydrate's water molecules. conicet.gov.ar The position and shape of these bands provide insight into the hydrogen bonding network within the crystal lattice. Furthermore, low-frequency bands in the far-IR and Raman spectra can be assigned to the Tb-O stretching vibrations, directly probing the strength of the ligand-metal bond. acs.org

Table 1: Typical Vibrational Modes in Terbium Oxalate Hydrate This table is a representative summary based on typical values for metal oxalates; specific peak positions can vary based on hydration state and crystalline phase.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|---|

| ν(O-H) | 3000 - 3600 | Water stretching | FTIR, Raman |

| δ(H-O-H) | ~1600 - 1650 | Water bending | FTIR |

| νₐₛ(C=O) | ~1600 - 1640 | Asymmetric C=O stretching of oxalate | FTIR, Raman |

| νₛ(C-O) + ν(C-C) | ~1460 - 1490 | Symmetric C-O stretching + C-C stretching | Raman |

| νₛ(C-O) | ~1310 - 1320 | Symmetric C-O stretching of oxalate | FTIR |

| δ(O-C=O) | ~780 - 820 | O-C=O bending (in-plane) | FTIR |

| ν(Tb-O) | < 600 | Terbium-Oxygen stretching | Far-IR, Raman |

Electronic Absorption and Emission Spectroscopy of Terbium(III) f-f Transitions

The most prominent feature of this compound is its intense, sharp green luminescence, which arises from the forbidden 4f-4f electronic transitions of the Tb³⁺ ion. researchgate.net

The photoluminescence (PL) emission spectrum of this compound is dominated by a series of sharp peaks characteristic of Tb³⁺ transitions from the excited ⁵D₄ level to the ⁷F₋ (J = 6, 5, 4, 3) ground state manifolds. acs.org The most intense of these is the green emission corresponding to the ⁵D₄ → ⁷F₅ transition, typically observed around 543-550 nm. researchgate.netnih.gov Other significant emission bands are also present, providing the material's characteristic luminescence signature. nih.gov

The excitation spectrum, which reveals the wavelengths of light the material absorbs to produce this emission, shows several peaks ranging from the deep UV to the visible region. researchgate.net A particularly strong excitation band is often observed in the near-UV region around 369 nm, which is advantageous for excitation with commercially available LED sources. researchgate.net The broadness of the excitation bands, compared to the sharp emission lines, is indicative of the antenna effect, where the oxalate ligand absorbs the energy before transferring it to the terbium ion. acs.org

Table 2: Characteristic Luminescence Transitions for this compound

| Transition | Wavelength (nm) | Color | Relative Intensity |

|---|---|---|---|

| ⁵D₄ → ⁷F₆ | ~490 | Blue-Green | Strong |

| ⁵D₄ → ⁷F₅ | ~543 - 550 | Green | Very Strong (Dominant) |

| ⁵D₄ → ⁷F₄ | ~583 - 587 | Yellow-Orange | Medium |

| ⁵D₄ → ⁷F₃ | ~620 - 623 | Orange-Red | Weak |

Data compiled from references acs.orgnih.gov.

Time-resolved luminescence studies are crucial for understanding the dynamics of the excited state. These measurements provide the luminescence lifetime (decay time) of the ⁵D₄ emissive state. For this compound, the reported lifetimes are notably long, typically in the range of 0.81 to 1.07 milliseconds (ms). researchgate.netdntb.gov.ua One study on terbium oxalate decahydrate (B1171855) nanophosphors reported a decay time of 0.82 ms (B15284909), which could be fitted to a single exponential function, indicating a uniform environment for the emitting ions. researchgate.net Another investigation involving a terbium oxalate-based metal-organic framework measured a lifetime of 1065 µs (1.065 ms). nih.govdntb.gov.ua This long lifetime is a hallmark of efficient luminescence from f-f transitions, as it signifies that non-radiative decay pathways are less competitive with the radiative (light-emitting) process.

The intense luminescence of Tb³⁺ in the oxalate hydrate is not primarily due to direct excitation of the ion's f-f levels, which is an inefficient process. Instead, it is sensitized through a mechanism known as the antenna effect, or ligand-to-metal energy transfer (LMET). univ-perp.frnih.govue.wroc.pl In this process:

The organic oxalate ligand, which has strong UV absorption, acts as an "antenna," efficiently absorbing incident UV radiation and promoting its electrons to an excited singlet state.

The system then undergoes a rapid, non-radiative intersystem crossing to a lower-energy triplet state.

Finally, energy is transferred non-radiatively from the ligand's triplet state to the resonant ⁵D₄ excited state of the Tb³⁺ ion.

The Tb³⁺ ion then de-excites by emitting its characteristic phosphorescence. ue.wroc.pl

For this energy transfer to be efficient, the triplet state energy level of the ligand must be appropriately positioned above the emissive ⁵D₄ level of the Tb³⁺ ion. Studies have estimated the lowest triplet state energy level of the oxalate ligand to be around 22,700 cm⁻¹. univ-perp.fr This energy is sufficiently high to effectively populate the ⁵D₄ level of Tb³⁺ (at ~20,500 cm⁻¹), making the oxalate ligand a more effective sensitizer (B1316253) for Tb³⁺ compared to other lanthanides like Eu³⁺. researchgate.netuniv-perp.fr

Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. In many luminescent materials, high concentrations of the emitting ion lead to "concentration quenching," where excited ions transfer energy to each other until it is lost to a defect site. taylorfrancis.com

However, rare earth oxalates, including terbium oxalate, are notable for being largely "quenching-free" materials. taylorfrancis.com The specific crystal structure of rare earth oxalates effectively isolates the lanthanide ions from one another. This structural separation minimizes energy migration between adjacent Tb³⁺ ions, thus significantly weakening the concentration quenching effect. taylorfrancis.com This allows for the creation of highly concentrated, brightly luminescent materials without the typical loss of efficiency. researchgate.nettaylorfrancis.com

While resistant to concentration quenching, the luminescence can be quenched by other means. Studies on a terbium oxalatophosphonate complex showed that its luminescence was selectively quenched by chromate (B82759) (CrO₄²⁻) anions and tryptophan molecules in aqueous solution. acs.org The proposed mechanism for this quenching is the competitive absorption of the excitation energy by the analyte molecules, which prevents the initial energy absorption by the ligand antenna, thereby reducing the final emission from the terbium ion. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Magnetic Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that probes the magnetic properties of species with unpaired electrons. While Tb³⁺ (a 4f⁸ ion) is paramagnetic, it is a non-Kramers ion (with an even number of electrons), which often makes its EPR signal difficult to observe under standard conditions.

Direct EPR spectroscopic studies focused specifically on this compound are not widely available in the surveyed literature. However, EPR studies on other terbium compounds, particularly those involving the Tb⁴⁺ ion (4f⁷) or Tb³⁺ in different host lattices, provide insight into the information that can be obtained. nih.govchemrxiv.orgroyalsocietypublishing.org For paramagnetic lanthanide complexes, EPR can be a powerful tool to determine the electronic structure and magnetic interactions. science.gov High-frequency EPR, in particular, allows for the precise determination of zero-field splitting (ZFS), which describes the splitting of electronic ground states even in the absence of an external magnetic field. nih.govacs.org Such measurements are fundamental to understanding the magnetic anisotropy of a complex, a key parameter for applications like single-molecule magnets. chemrxiv.orgscience.gov

In principle, if a suitable EPR spectrum for this compound were obtained, it could provide detailed information on the symmetry of the ligand field around the Tb³⁺ ion and quantify the magnetic exchange interactions between neighboring terbium ions within the crystal lattice. science.gov

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of elements on a material's surface. ionoptika.comunimi.it The process involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. unimi.it For this compound, XPS is crucial for verifying the +3 oxidation state of terbium and analyzing the surface composition.

A general survey scan of this compound identifies the constituent elements: terbium (Tb), oxygen (O), and carbon (C). High-resolution scans of the specific spectral regions for each element provide more detailed chemical state information.

The oxidation state of terbium is primarily determined by analyzing the high-resolution spectrum of the Tb 4d or Tb 3d core levels. The binding energy of these core electrons is sensitive to the element's oxidation state. In its compounds, terbium is most commonly found in the +3 oxidation state, though a +4 state is also possible. wikipedia.org XPS analysis of various terbium compounds confirms the presence of Tb³⁺. researchgate.net For terbium metal, the Tb 3d₅/₂ peak is observed at a binding energy of approximately 1241 eV. xpsdatabase.net

The O 1s spectrum offers insight into the different oxygen environments within the compound. This compound contains oxygen atoms in at least two distinct chemical environments: those belonging to the oxalate anion (C₂O₄²⁻) and those in the water of hydration (H₂O). acs.orgwikipedia.org These different environments cause slight shifts in the O 1s binding energy, resulting in a broad, often asymmetric peak that can be deconvoluted into multiple components. Generally, binding energies for metal carbonates are around 531.5–532 eV, while organic C=O and C-O groups appear in the 531.5–533 eV range. thermofisher.com The peak for lattice oxygen in metal oxides is typically found at lower binding energies (529–530 eV), while hydroxyl groups and surface oxygen species are seen at higher energies. thermofisher.comresearchgate.net

The C 1s spectrum is used to examine the carbon atoms of the oxalate ligand. The two carbon atoms in the oxalate group (O-C=O) are in an identical chemical state. This typically results in a single C 1s peak at a binding energy characteristic of carboxylate carbons, which is generally observed around 288.4 eV. researchgate.net

Table 1: Representative XPS Binding Energies for this compound Binding energies are approximate and can vary based on instrument calibration and charge referencing. Values are referenced to adventitious carbon at 284.8 eV.

| Element | Core Level | Approximate Binding Energy (eV) | Assignment |

| Tb | 3d₅/₂ | ~1242 | Terbium (III) researchgate.net |

| O | 1s | ~531 - 533 | Oxalate (O-C=O) and Hydrate (H₂O) thermofisher.comresearchgate.net |

| C | 1s | ~288 - 289 | Oxalate (O-C=O) researchgate.net |

X-ray Absorption Near-Edge Structure (XANES) for Local Electronic and Geometric Structure

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides detailed information about the local electronic structure and coordination geometry of a specific element in a material. uu.nl The technique involves tuning the X-ray energy across an absorption edge of the element of interest—in this case, the terbium L₃-edge—and measuring the absorption coefficient. The resulting spectrum features are sensitive to the oxidation state, coordination number, and symmetry of the absorbing atom's local environment. uu.nl

For terbium compounds, the Tb L₃-edge XANES spectrum is a powerful tool for confirming the oxidation state. researchgate.net The L₃-edge corresponds to the excitation of a 2p₃/₂ core electron into unoccupied 5d orbitals. osti.gov The spectrum is characterized by an intense and sharp absorption feature known as the "white line." The energy position of this white line is a direct indicator of the terbium valence state. nih.gov Studies consistently show that the white line for Tb³⁺ compounds appears at a distinct energy (around 7519 eV), while a shift to higher energy would indicate the presence of Tb⁴⁺. researchgate.netnih.gov XANES analyses of various materials have confirmed that terbium remains trivalent, even at high concentrations. researchgate.net

The fine structure of the XANES spectrum, including the shape of the white line and any pre-edge features, reveals details about the local geometry around the terbium ion. In this compound, the Tb³⁺ ion is coordinated by nine oxygen atoms—six from three bidentate oxalate groups and three from water molecules—in a distorted tricapped trigonal prismatic geometry. acs.org This specific coordination environment dictates the crystal field splitting of the terbium 5d orbitals, which in turn influences the shape and intensity of the white line. osti.gov The intensity of the white line can be related to the localization of the 5d states and their hybridization with neighboring oxygen atoms. researchgate.net By comparing the experimental XANES spectrum of this compound to those of known terbium standards and to theoretical simulations, a comprehensive understanding of its local electronic and geometric structure can be achieved. nih.gov

Table 2: Summary of XANES Analysis for this compound

| Spectral Feature | Information Probed | Expected Observation for this compound |

| L₃-edge White Line Position | Oxidation State | A sharp, intense peak with a maximum around 7519 eV, confirming the Tb³⁺ state. nih.gov |

| White Line Shape & Intensity | Coordination Environment & Covalency | The shape is influenced by the 9-fold oxygen coordination, reflecting the local distorted tricapped trigonal prismatic geometry. acs.org |

| Pre-edge Features | Local Symmetry | Weak or absent, consistent with the relatively high symmetry of the coordination environment. |

Thermal Behavior and Decomposition Pathway Analysis of Terbium Oxalate Hydrate

Thermogravimetric Analysis (TGA) for Quantifying Mass Loss Stages and Hydration

Thermogravimetric analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. ebatco.com For terbium oxalate (B1200264) decahydrate (B1171855) (Tb₂(C₂O₄)₃·10H₂O), the TGA curve typically reveals a distinct multi-step decomposition process.

The initial stage involves the loss of water of hydration. This dehydration often occurs in overlapping steps, indicating that the water molecules are not all bound with the same energy within the crystal lattice. The subsequent stages involve the decomposition of the anhydrous terbium oxalate into the final oxide product. wikipedia.org The nature of this final product is highly dependent on the furnace atmosphere. In an inert atmosphere (e.g., nitrogen or argon), the decomposition product is terbium(III) oxide (Tb₂O₃). wikipedia.org In an oxidizing atmosphere like air, further oxidation occurs to form the mixed-valence terbium(III,IV) oxide (Tb₄O₇). wikipedia.org

The decomposition process can be summarized by the following general reactions:

Dehydration: Tb₂(C₂O₄)₃·10H₂O → Tb₂(C₂O₄)₃ + 10H₂O

Decomposition (Inert atm.): Tb₂(C₂O₄)₃ → Tb₂O₃ + 3CO + 3CO₂

Decomposition & Oxidation (Air): 2Tb₂(C₂O₄)₃ + 3O₂ → Tb₄O₇ + 6CO + 6CO₂

The theoretical mass loss for each stage can be calculated and compared with experimental TGA data to confirm the stoichiometry of the reactions.

| Decomposition Stage | Approximate Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Final Product |

|---|---|---|---|---|

| 1 | 50 - 250 | Dehydration: Loss of 10 H₂O | 20.08% | Tb₂(C₂O₄)₃ |

| 2 | 300 - 500 | Decomposition of anhydrous oxalate | 29.45% | Tb₂O₃ (in inert atm.) |

| 3 | 500 - 800 | Oxidation of Tb₂O₃ (in air) | (Gain of 1.78% from Tb₂O₃) | Tb₄O₇ (in air) |

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It provides critical information about the thermal nature of the decomposition steps identified by TGA.

For terbium oxalate hydrate (B1144303), the key thermal events are:

Dehydration: The removal of water molecules is an energy-intensive process that appears as a broad endothermic peak (or multiple overlapping peaks) in the DSC curve, corresponding directly to the initial mass loss seen in TGA.

Decomposition: The breakdown of the anhydrous oxalate into terbium oxide and gaseous products (CO, CO₂) is also an endothermic process.

Crystallization/Phase Transition: If the dehydration process results in an amorphous anhydrous oxalate, a subsequent exothermic peak may be observed at a higher temperature, corresponding to the crystallization of this intermediate before it decomposes. africaresearchconnects.com

Oxidation: In an air atmosphere, the oxidation of evolved carbon monoxide (CO) to carbon dioxide (CO₂) can produce an exothermic signal. Similarly, the oxidation of the initially formed Tb₂O₃ to Tb₄O₇ is an exothermic process.

By combining TGA and DSC in a simultaneous thermal analysis (STA) experiment, each mass loss can be directly correlated with its corresponding energy change. tainstruments.com

| Temperature Range (°C) | Associated Process | DSC Peak Type | TGA Correlation |

|---|---|---|---|

| 50 - 250 | Dehydration | Endothermic | Mass loss |

| ~250 - 350 | Crystallization of amorphous intermediate | Exothermic | No mass loss |

| 300 - 500 | Decomposition of anhydrous oxalate | Endothermic | Mass loss |

| 500 - 800 | Oxidation of Tb₂O₃ to Tb₄O₇ (in air) | Exothermic | Slight mass gain |

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or FTIR

Evolved Gas Analysis (EGA) is a technique used to identify the chemical nature of the gases and vapors released from a sample during heating. wikipedia.org When coupled with a TGA or DSC instrument, EGA provides real-time correlation between mass loss events and the specific gases being evolved. wikipedia.orgamericanlaboratory.com The most common methods for this are Mass Spectrometry (MS) and Fourier Transform Infrared (FTIR) spectroscopy. wikipedia.org

For terbium oxalate hydrate, EGA confirms the proposed decomposition pathway:

Dehydration Stage: The EGA detector (e.g., MS (B15284909) monitoring for m/z = 18) will show a strong signal for water (H₂O), which correlates with the first major mass loss in the TGA. americanlaboratory.com

Decomposition Stage: As the anhydrous oxalate decomposes, the EGA will detect signals corresponding to carbon monoxide (CO, m/z = 28) and carbon dioxide (CO₂, m/z = 44). wikipedia.orgamericanlaboratory.com This allows for the precise determination of the temperature ranges over which these gases are released, helping to elucidate the mechanism and identify any intermediate steps.

The combined TGA-MS/FTIR data provides a comprehensive picture of the decomposition, confirming the identity of both the solid residues and the gaseous byproducts at each stage.

Kinetic Analysis of Dehydration and Decomposition Processes

The kinetic analysis of solid-state reactions, such as the decomposition of this compound, provides quantitative data on the stability of the material and its reaction mechanism. Using data from TGA experiments performed at multiple heating rates, kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) can be determined. umw.edu.pl

Isoconversional (model-free) methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for this analysis. researchgate.net These methods calculate the activation energy as a function of the extent of conversion (α), without assuming a specific reaction model. A significant variation of Ea with α suggests a complex, multi-step reaction mechanism. researchgate.net For many metal oxalates, the dehydration and decomposition steps are found to be complex processes. africaresearchconnects.comacs.org

The kinetic parameters are crucial for optimizing calcination conditions in industrial processes to produce terbium oxide with desired characteristics such as particle size and surface area.

| Decomposition Stage | Process | Typical Activation Energy (Ea) Range (kJ/mol) | Kinetic Complexity |

|---|---|---|---|

| 1 | Dehydration | 80 - 120 | Often multi-step, complex mechanism |

| 2 | Anhydrous Oxalate Decomposition | 180 - 250 | Complex, often involving nucleation and growth or diffusion-controlled models |

Influence of Hydration State and Crystallinity on Thermal Stability and Decomposition Products

The thermal stability and decomposition pathway of this compound are significantly influenced by its physicochemical properties, particularly its hydration state and crystallinity.

Hydration State: The number of water molecules in the crystal lattice directly affects the dehydration process. A higher degree of hydration will result in a larger initial mass loss. Furthermore, the nature of the water bonding (e.g., coordinated to the metal ion versus held by hydrogen bonds) can lead to a multi-step dehydration process occurring over a broad temperature range.

Crystallinity: The degree of crystallinity plays a crucial role in thermal stability. Highly crystalline materials generally exhibit higher decomposition temperatures and sharper, more defined TGA steps compared to their amorphous or poorly crystalline counterparts. The process of dehydration can sometimes yield an anhydrous intermediate that is noncrystalline and thermally unstable. africaresearchconnects.com This amorphous phase may decompose at a lower temperature or over a wider range than a well-ordered crystalline anhydrous phase.

These factors must be carefully controlled during the initial precipitation of the this compound, as they will directly impact the properties of the terbium oxide produced upon calcination.

Investigation of Intermediate Phases during Thermal Transformation

The decomposition of anhydrous rare-earth oxalates is not always a single-step conversion to the final oxide. Often, one or more solid intermediate phases are formed. For many rare-earth elements, including those adjacent to terbium, the formation of a stable dioxycarbonate intermediate (RE₂O₂CO₃) is well-documented. africaresearchconnects.comresearchgate.net

A study on the decomposition of erbium oxalate hexahydrate, a close analog to terbium oxalate, identified the formation of an anhydrous, noncrystalline phase after dehydration, followed by the formation of an oxycarbonate phase (Er₂O₂CO₃) at approximately 450°C. This intermediate then decomposed to the final oxide (Er₂O₃) at around 600°C. africaresearchconnects.com A similar pathway is expected for terbium oxalate. The decomposition of praseodymium oxalate also shows intermediate carbonate phases like Pr₂CO₅ and Pr₂O₂CO₃. nih.govacs.org

The likely decomposition pathway in an inert atmosphere, therefore, involves these steps:

Tb₂(C₂O₄)₃·10H₂O → Tb₂(C₂O₄)₃ (amorphous) + 10H₂O

Tb₂(C₂O₄)₃ (amorphous) → Tb₂O₂CO₃ + 2CO + CO₂

Tb₂O₂CO₃ → Tb₂O₃ + CO₂

The identification of these intermediates is typically achieved by halting the decomposition at a specific temperature (e.g., at the plateau of a TGA step) and analyzing the solid residue using techniques like X-ray Diffraction (XRD) and Infrared Spectroscopy (IR). ias.ac.in

Mechanistic and Theoretical Investigations of Terbium Oxalate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and the nature of chemical bonds within terbium oxalate (B1200264) hydrate (B1144303). While comprehensive DFT studies focusing solely on terbium oxalate hydrate are not extensively documented in the literature, the methodology can be understood from analyses of similar lanthanide complexes and mixed-ligand terbium oxalate systems. nih.govuctm.edu

DFT calculations typically begin with a geometry optimization of the crystal's unit cell or a molecular cluster. This process minimizes the system's energy to predict the most stable arrangement of atoms, yielding key structural parameters such as the bond lengths and angles between the terbium(III) ion, the oxalate ligands, and the water molecules. For instance, in a related mixed-ligand terbium(III) oxalate-formate polymer, the Tb-O bond lengths were determined to be in the range of 2.4165 Å to 2.478 Å, values consistent with other terbium complexes containing oxygen donor ligands. nih.gov DFT would be employed to theoretically reproduce these distances and understand their variance.

Further analysis of the electronic structure involves several theoretical approaches: uctm.edu

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of the compound.

Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution across the molecule. It identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for predicting how the complex will interact with other species. For this compound, the MEP would highlight the positive potential around the Tb(III) ion and the negative potential concentrated on the oxygen atoms of the oxalate and water ligands.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge transfer and donor-acceptor interactions between the terbium ion and the ligands. It quantifies the delocalization of electron density from the ligand's lone pairs (Lewis base) to the vacant orbitals of the terbium ion (Lewis acid), thereby characterizing the covalency of the Tb-O bonds.

Atoms in Molecules (AIM) Theory: To rigorously classify the nature of the Tb-O bonds, the AIM theory is applied. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, one can distinguish between covalent (∇²ρ < 0) and ionic (∇²ρ > 0) interactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Hydration Shells

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of this compound, providing critical insights into the dynamic nature of intermolecular interactions and the structure of its hydration shells. nih.gov MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion.

For a crystalline solid like this compound, MD simulations are performed on a simulation box containing multiple unit cells under periodic boundary conditions. bohrium.com This approach effectively models an infinite crystal lattice, allowing for the study of:

Hydration Shell Structure: MD simulations can map the spatial distribution of water molecules around the Tb(III) ions and within the crystal lattice. The simulations reveal the number of water molecules in the first and second coordination spheres, their average distances from the terbium ion, and their orientation. This provides a dynamic picture that complements the static information from X-ray diffraction.

Structural Dynamics and Stability: By simulating the system at different temperatures, MD can probe the structural stability of the hydrate. It can reveal the onset of atomic vibrations and displacements that precede solid-state transformations, such as dehydration. For instance, simulations could track the diffusion of water molecules out of the lattice as temperature increases.

While specific MD simulation studies on the this compound crystal are not prevalent, simulations of pure terbium solidification and lanthanide ions in aqueous solution provide the foundational force fields and methodologies required for such an investigation. researchgate.net The results would elucidate the complex interplay of ionic forces and hydrogen bonding that dictates the material's properties.

Ligand Field Theory and Judd-Ofelt Analysis for Terbium(III) Luminescence Parameters

The characteristic intense green luminescence of terbium(III) compounds is a direct consequence of its electronic structure, which can be theoretically investigated using a combination of Ligand Field Theory (LFT) and the Judd-Ofelt (JO) theory. iaea.org

Ligand Field Theory (LFT) describes how the electrostatic field created by the coordinating ligands (oxalate and water) removes the degeneracy of the 4f orbitals of the Tb(III) ion. The symmetry and strength of this ligand field dictate the energies of the electronic states and the probabilities of transitions between them. The asymmetry of the coordination environment around the Tb(III) ion is particularly important, as it relaxes the selection rules that forbid certain f-f electronic transitions.

Judd-Ofelt (JO) Theory is a powerful theoretical framework used to quantitatively analyze the intensities of these intra-4f transitions in the absorption and emission spectra of lanthanide ions. iaea.orgresearchgate.net The analysis involves calculating a set of three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), by fitting the experimentally measured oscillator strengths of various absorption bands. chalcogen.ro

Each JO parameter provides specific information about the local environment of the Tb(III) ion:

Ω₂: This parameter is highly sensitive to the asymmetry of the local crystal field and the covalency of the metal-ligand bonds. A higher Ω₂ value suggests a more asymmetric coordination site, which leads to more intense electric dipole transitions.

Ω₄ and Ω₆: These parameters are more related to the bulk properties of the host material, such as rigidity and viscosity, and are less sensitive to minor changes in the immediate coordination sphere.

A Judd-Ofelt analysis performed on terbium oxalate crystals confirmed the highly asymmetric environment of the Tb(III) sites, which allows for the efficient electric dipole transitions responsible for its strong luminescence. iaea.org Once the Ωλ parameters are determined, they can be used to calculate crucial radiative properties, as shown in the table below.

| Radiative Property | Description | Dependence on JO Parameters |

|---|---|---|

| Radiative Transition Probability (A_rad) | The rate at which an excited state depopulates through spontaneous emission of a photon. | Dependent on all three Ωλ parameters. |

| Luminescence Branching Ratio (β) | The fraction of total radiative decay from an excited state that corresponds to a specific transition. Predicts which emission lines will be strongest. | Calculated from the relative transition probabilities. |

| Radiative Lifetime (τ_rad) | The theoretical average time an ion spends in an excited state before radiatively decaying to a lower state. | The inverse of the sum of all radiative transition probabilities from that state. |

| Stimulated Emission Cross-Section (σ_em) | A measure of the likelihood of stimulated emission occurring, which is critical for laser applications. | Directly proportional to the radiative transition probability. |

This combined theoretical approach successfully correlates the atomic-level structure of this compound with its macroscopic luminescent properties.

Computational Modeling of Spectroscopic Signatures and Vibrational Modes

Computational modeling provides a powerful means to interpret and predict the spectroscopic signatures of this compound, particularly its vibrational spectra (Infrared and Raman). These spectra are essentially molecular fingerprints, characterized by absorption or scattering peaks at frequencies corresponding to specific atomic motions.

DFT calculations are the primary tool for modeling vibrational modes. nih.gov After performing a geometry optimization to find the minimum energy structure, a frequency calculation is performed. This calculation solves for the eigenvalues of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic positions), which correspond to the harmonic vibrational frequencies. The associated eigenvectors describe the specific atomic motions for each mode.

For this compound, the vibrational modes can be categorized as follows:

Oxalate Ligand Internal Modes: These include high-frequency C=O and C-O stretching vibrations, C-C stretching, and various O-C=O bending and rocking modes. The calculated frequencies for these modes can be compared directly with experimental IR and Raman spectra of various metal oxalates to confirm the coordination of the oxalate ion. surrey.ac.ukresearchgate.netnih.gov

Water Molecule Modes: The hydrate water molecules contribute their own internal modes (O-H stretching, H-O-H bending) as well as external or "librational" modes (rocking, wagging, twisting) which occur at lower frequencies and are sensitive to the hydrogen bonding environment.

Lattice Modes: At the lowest frequencies (typically < 400 cm⁻¹), the spectra are dominated by lattice vibrations, which involve the collective motion of the entire formula unit. This includes the stretching and bending modes associated with the Tb-O coordination bonds.

Computational modeling is essential for assigning the often complex and overlapping bands observed in experimental spectra. By visualizing the calculated atomic displacements for each frequency, a specific band can be confidently attributed to a particular molecular motion. Furthermore, theoretical calculations can predict the IR intensity and Raman activity of each mode, allowing for a direct simulation of the entire spectrum for comparison with experimental data. nih.gov

Elucidation of Reaction Mechanisms in Solution and Solid-State Transformations

Computational chemistry offers molecular-level insight into the mechanisms of reactions involving this compound, including its formation from solution and its decomposition in the solid state.

Solution-Phase Formation (Precipitation): The formation of this compound occurs via a precipitation reaction between a soluble terbium(III) salt and an oxalate source in an aqueous solution. While this process is macroscopically observed, computational modeling can explore the elementary steps, such as:

Hydration of Tb(III) ions: Modeling the structure and dynamics of the [Tb(H₂O)ₙ]³⁺ aqua ion.

Ligand Exchange: Simulating the stepwise replacement of coordinated water molecules by oxalate ions.

Nucleation and Growth: Using advanced simulation techniques to model the aggregation of initial terbium oxalate units to form crystal nuclei. By calculating the free energy profiles for these steps, the reaction pathway and rate-determining steps can be identified.

Solid-State Transformations (Thermal Decomposition): The thermal decomposition of this compound is a well-studied solid-state reaction. acs.org Experimental techniques like thermogravimetric analysis (TGA) show that it typically proceeds in distinct stages:

Dehydration: The loss of water molecules to form anhydrous terbium oxalate.

Decomposition: The breakdown of the anhydrous oxalate into terbium oxide, releasing carbon monoxide (CO) and carbon dioxide (CO₂). scielo.br

Computational methods, particularly DFT, can be used to model these transformations. nih.gov By constructing a potential energy surface for the decomposition reaction, key features can be calculated:

Reaction Intermediates: Unstable species that may be formed during the reaction.

Transition States: The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Activation Energies (Eₐ): The energy required to reach the transition state, which determines the reaction rate.

For example, DFT calculations could model the breaking of the C-C bond in the oxalate ligand and the subsequent formation of CO and CO₂ molecules, providing a detailed mechanistic picture that is inaccessible through experiment alone.

| Decomposition Step | Typical Temperature Range (°C) | Gaseous Products | Solid Product | Computational Insight |

|---|---|---|---|---|

| Dehydration | 100 - 300 | H₂O | Tb₂(C₂O₄)₃ | Calculation of water binding energies; simulation of water diffusion. |

| Oxalate Decomposition | 300 - 500 | CO, CO₂ | Intermediate Oxides/Carbonates | Modeling of C-C and C-O bond cleavage; calculation of activation energies. |

| Final Oxide Formation | > 500 | CO₂ | Tb₄O₇ / Tb₂O₃ | Calculation of the thermodynamic stability of different oxide phases. |

Prediction of Coordination Geometry and Stability through Theoretical Approaches

Theoretical and computational approaches are instrumental in predicting the coordination geometry and assessing the thermodynamic stability of this compound. These methods can often predict structural features ahead of, or in support of, experimental characterization.

Coordination Geometry Prediction: The coordination environment of the Tb(III) ion—defined by its coordination number and the geometric arrangement of the coordinating atoms—is a primary determinant of the compound's properties. DFT-based geometry optimization is the main tool for this prediction. Starting from a plausible initial structure, the calculation systematically adjusts atomic positions to minimize the total energy of the system.

The result is a theoretically predicted equilibrium geometry. For lanthanide complexes, coordination numbers of 8 or 9 are common. Experimental studies on terbium oxalate-containing polymers have confirmed that the Tb(III) ion is often nine-coordinated. nih.govresearchgate.net The predicted geometry is typically a distorted version of a high-symmetry polyhedron, such as a tricapped trigonal prism or a capped square antiprism. Theoretical calculations can not only predict this geometry but also provide precise values for all Tb-O bond lengths and the O-Tb-O bond angles that define it. nih.gov

Stability Assessment: The stability of the predicted structure can be assessed in several ways:

Vibrational Analysis: A key test of a predicted structure's stability is to perform a vibrational frequency calculation. For a structure to be a true energy minimum (a stable compound), all calculated vibrational frequencies must be real. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a transition state.

Thermodynamic Calculations: From the DFT results, it is possible to calculate key thermodynamic quantities, such as the enthalpy of formation (ΔH_f) and the Gibbs free energy of formation (ΔG_f). A negative ΔG_f indicates that the formation of the compound is thermodynamically favorable.

Binding Energy: The strength of the interaction between the terbium(III) ion and its surrounding ligands (oxalate and water) can be quantified by calculating the binding energy. This is typically done by computing the energy difference between the fully formed complex and its constituent parts (e.g., a bare Tb³⁺ ion, oxalate ions, and water molecules). A larger binding energy corresponds to a more stable coordination complex.

These theoretical approaches provide a robust framework for predicting the atomic-level structure of this compound and quantifying its stability without the need for direct experimental synthesis and measurement.

Advanced Material Synthesis Utilizing Terbium Oxalate Hydrate As a Precursor

Controlled Pyrolysis for the Fabrication of Terbium Oxide Nanomaterials

Controlled pyrolysis of terbium oxalate (B1200264) hydrate (B1144303) is a well-established method for producing terbium oxide nanomaterials. The process involves heating the terbium oxalate hydrate in a controlled atmosphere, leading to its decomposition into terbium oxide. The morphology and crystal structure of the resulting terbium oxide can be tailored by carefully controlling parameters such as temperature, heating rate, and the composition of the surrounding atmosphere.

When heated, terbium(III) oxalate decahydrate (B1171855) gradually loses its water molecules to become anhydrous. wikipedia.org Continued heating in the presence of air leads to the formation of terbium(III,IV) oxide (Tb₄O₇), while decomposition in an inert atmosphere can yield terbium(III) oxide (Tb₂O₃). wikipedia.org This control over the oxidation state is crucial for applications where specific electronic or magnetic properties are required.

Research has shown that the thermal decomposition of terbium acetate, a related carboxylate precursor, can produce nanocrystalline powders of terbium oxide with primary particle sizes ranging from tens of nanometers to around 135 nm. researchgate.net Similar control over particle size and morphology can be anticipated with the pyrolysis of terbium oxalate, making it a valuable technique for creating nanostructured terbium oxides for various applications.

Table 1: Decomposition Products of this compound under Different Atmospheres

| Atmosphere | Intermediate Product | Final Product |

| Air | Anhydrous Terbium Oxalate | Terbium(III,IV) Oxide (Tb₄O₇) |

| Inert Gas | Anhydrous Terbium Oxalate | Terbium(III) Oxide (Tb₂O₃) |

Hydrothermal and Solvothermal Conversion to Other Terbium-Containing Compounds

Hydrothermal and solvothermal methods offer versatile routes for the synthesis of complex terbium-containing compounds using terbium oxalate as a precursor. These techniques involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures. Such conditions can facilitate the dissolution and recrystallization of materials, leading to the formation of novel crystalline structures and coordination polymers.

While direct conversion of terbium oxalate to other simple terbium compounds via these methods is not extensively documented, the synthesis of more complex structures has been demonstrated. For instance, hydrothermal reactions involving terbium salts and organic linkers, such as pyridinedicarboxylic acid, have resulted in the formation of three-dimensional terbium-based coordination polymers that incorporate oxalate ligands. researchgate.net In some cases, the oxalate ligands in the final structure are believed to form in situ through the reductive coupling of CO₂ molecules released from the primary organic ligands. researchgate.net

Furthermore, research on lanthanide oxalates has shown that hydrothermal synthesis in the presence of other reagents can yield various lanthanide oxalate families with different structural formulas. acs.orgresearchgate.net This indicates the potential for terbium oxalate to be chemically transformed into a range of other terbium-containing coordination compounds under hydrothermal or solvothermal conditions. The use of different solvents, temperatures, and ancillary ligands can be expected to direct the synthesis towards specific products with desired properties.

Research into the Templated Synthesis of Higher-Order Architectures

This compound shows promise as a template for the synthesis of higher-order architectures, such as layered materials and nanosheets. Recent research has revealed that lanthanide oxalates, including terbium oxalate, can form layered honeycomb structures with cavities containing water molecules. researchgate.netacs.org These layered coordination polymers are held together by hydrogen bonds. researchgate.net

A significant finding is that these bulk crystalline lanthanide oxalates can be exfoliated into nanosheets. acs.org This process, often assisted by sonication in a suitable solvent like ethanol, allows for the delamination of the layered structure to produce single or few-layered nanosheets. acs.orgnih.gov This discovery opens up new possibilities for using terbium oxalate as a sacrificial template to create two-dimensional terbium-containing nanomaterials. These nanosheets could find applications in areas such as thin-film devices and as components in composite materials. The ability to produce 2D materials from a simple and low-cost precursor like terbium oxalate is a significant advancement in the field of materials synthesis. researchgate.net

Development of Novel Synthetic Routes for Functional Materials via Thermal Decomposition

The thermal decomposition of this compound is a foundational method for producing functional materials, most notably terbium oxides. wikipedia.org However, the application of this precursor extends to the synthesis of more complex functional materials, such as mixed-metal oxides. The oxalate method, in general, is recognized as an efficient route for synthesizing mixed oxides with interesting magnetic, catalytic, and superconducting properties. lew.ro

By co-precipitating terbium oxalate with the oxalates of other metals, a homogeneous mixture of precursors can be obtained. Subsequent thermal decomposition of this mixture can lead to the formation of mixed-metal oxides with a uniform distribution of the constituent metal ions. This approach offers advantages over traditional ceramic methods, as it allows for synthesis at lower temperatures and can produce materials with high purity and homogeneity. lew.ro The properties of the resulting mixed oxide can be tuned by controlling the stoichiometry of the precursor mixture. For example, the synthesis of high-dispersity cobaltites of other metals has been achieved from coprecipitated oxalates. lew.ro This suggests that terbium-containing mixed oxides with tailored properties could be synthesized using a similar strategy starting with this compound.

Applications as a Precursor in Specific Catalyst Research

This compound is a potential precursor for the synthesis of terbium-based catalysts. Terbium compounds, in general, are known to be employed as catalysts in various chemical reactions, particularly in organic synthesis. stanfordmaterials.com The catalytic activity of rare earth elements often stems from their unique electronic configurations.

While specific research detailing the use of this compound as a direct precursor for catalysts is emerging, the use of other metal oxalates in catalyst synthesis is well-documented. For instance, niobium oxalate is utilized as a precursor for the preparation of supported niobium oxide catalysts, which are effective in a range of reactions including pollution abatement and hydrocarbon conversion. lehigh.eduresearchgate.net Similarly, ammonium niobium oxalate has been used in the hydrothermal synthesis of layered niobium oxides that exhibit solid acid catalytic activity. rsc.org

These examples from other metal oxalate systems highlight the potential of terbium oxalate as a precursor in catalyst development. The thermal decomposition of terbium oxalate can produce high-surface-area terbium oxides, which are often catalytically active. Furthermore, terbium oxalate could be used to synthesize terbium-based mixed oxides or supported terbium catalysts with tailored catalytic properties for specific industrial applications.

Role in the Synthesis of Luminescent and Magnetic Nanoparticles (Focus on synthetic methodology, not end-material properties)

This compound is a key precursor in the synthesis of both luminescent and potentially magnetic nanoparticles. The synthetic methodologies employed leverage the controlled decomposition and reaction of this compound to produce nanostructured materials.

For the synthesis of luminescent nanoparticles , a common approach is the microwave-assisted co-precipitation method to produce terbium oxalate decahydrate nanophosphors. researchgate.net This method allows for the rapid and uniform synthesis of nanoparticles with sizes in the range of 2-4 nm. researchgate.net The resulting terbium oxalate nanoparticles themselves can exhibit intense green luminescence. researchgate.net Furthermore, terbium oxalate can serve as a host material for other luminescent ions, such as Eu³⁺, to create multicolor-emitting nanophosphors. researchgate.net The synthesis of these doped nanoparticles also typically involves a co-precipitation method. researchgate.net Another synthetic route involves the thermal decomposition of terbium-containing precursors, including oxalates, to produce luminescent terbium-doped fluoride nanocrystals. nih.gov

In the realm of magnetic nanoparticles , while direct synthesis from terbium oxalate is less commonly reported, the precursor's properties make it a suitable candidate for such applications. Terbium-based compounds are known to be crucial in the creation of high-performance magnetic materials. stanfordmaterials.com The synthesis of terbium-based magnetic nanoparticles could potentially be achieved through the thermal decomposition of terbium oxalate under controlled conditions to yield magnetic terbium oxides. Additionally, solvothermal synthesis methods, which have been used to create terbium-based coordination polymers with magnetic properties, could potentially be adapted to use terbium oxalate as a starting material. mdpi.commdpi.com The oxalate ligand itself is known to be a component in hybrid magnetic materials based on bimetallic oxalate complexes. rsc.org

Current Challenges and Future Directions in Terbium Oxalate Hydrate Research

Development of Eco-Friendly and Scalable Synthesis Methodologies